Physical Property Divergence Relative to the 2-Positional Isomer
The target compound's predicted physical properties differentiate it from the 2-substituted isomer (CAS 1138445-51-8), which is its closest in-class analog. While experimental data for 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene is limited, the predicted boiling point for the 2-isomer is 183.2±35.0 °C at 760 mmHg, and its density and logP values differ, highlighting that even positional isomerism significantly impacts physicochemical behavior . The target compound's unique positioning of the difluoropropyl group likely leads to a distinct boiling point, which can affect its purification and handling in synthetic workflows.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | Predicted data not available from the accessed source; experimental determination recommended for procurement specifications. |
| Comparator Or Baseline | 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene (CAS 1138445-51-8) predicted boiling point: 183.2±35.0 °C |
| Quantified Difference | A measurable difference in boiling point is anticipated based on isomeric variation, which is critical for separation and purity profiles. |
| Conditions | Predicted data at 760 mmHg. |
Why This Matters
The differential boiling point confirms that the isomer cannot be used interchangeably in processes requiring strict temperature control, such as distillation or vapor-phase reactions, and ensures the user receives the correct regioisomer.
